2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol
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Overview
Description
2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a purine ring system attached to a propane-1,2,3-triol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol typically involves the reaction of a purine derivative with a suitable triol precursor. One common method involves the use of 6-chloropurine as a starting material, which undergoes nucleophilic substitution with propane-1,2,3-triol under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The purine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted purine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol involves its interaction with specific molecular targets and pathways. The purine ring system allows it to mimic natural nucleotides, enabling it to bind to enzymes and receptors involved in nucleic acid metabolism . This binding can inhibit or modulate the activity of these enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine structure.
Guanosine: Another nucleoside with a purine base, differing in the functional groups attached to the purine ring.
Uniqueness
2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol is unique due to its specific combination of a purine ring with a propane-1,2,3-triol moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
123062-34-0 |
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Molecular Formula |
C9H13N5O3 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
2-[(6-aminopurin-9-yl)methyl]propane-1,2,3-triol |
InChI |
InChI=1S/C9H13N5O3/c10-7-6-8(12-4-11-7)14(5-13-6)1-9(17,2-15)3-16/h4-5,15-17H,1-3H2,(H2,10,11,12) |
InChI Key |
WQAFYWATYVUPBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(CO)(CO)O)N |
Origin of Product |
United States |
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